molecular formula C21H20FN3OS B11279785 N-(4-Fluoro-2-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

N-(4-Fluoro-2-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B11279785
M. Wt: 381.5 g/mol
InChI Key: QLTSTARIBIISKX-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a chemical compound with a complex structure. Let’s break it down:

    N-(4-Fluoro-2-methylphenyl): This part of the compound contains a fluorine-substituted phenyl group.

    3-(thiomorpholine-4-carbonyl): Here, we have a thiomorpholine ring (a sulfur-containing heterocycle) with a carbonyl group attached.

    Quinolin-4-amine: The core structure is quinoline, which is a bicyclic aromatic system with a nitrogen atom.

Preparation Methods

The synthetic routes for this compound can vary, but one common method involves the following steps:

  • Synthesis of the Thiomorpholine Intermediate:
    • Start with 4-methylmorpholine.
    • React it with carbon disulfide to form the thiomorpholine-4-carbonyl intermediate.
  • Quinoline Ring Formation:
    • Condense the thiomorpholine-4-carbonyl intermediate with 4-fluoro-2-methylbenzaldehyde.
    • Cyclize the resulting compound to form the quinoline ring.
  • Amination:
    • Introduce an amino group at the 4-position of the quinoline ring using appropriate reagents.

Industrial Production Methods: : While I don’t have specific industrial production details, manufacturers likely optimize the synthesis for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the phenyl or thiomorpholine moieties.

    Reduction: Reduction of the carbonyl group or other functional groups could occur.

    Substitution: Substituents on the phenyl ring may be replaced via substitution reactions.

Common Reagents and Conditions: : These depend on the specific reaction, but examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

Major Products: : The main products would be derivatives of N-(4-Fluoro-2-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine resulting from the reactions mentioned above.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological molecules.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism isn’t well-documented, but it likely involves binding to specific molecular targets (e.g., enzymes, receptors) and modulating cellular pathways.

Comparison with Similar Compounds

Unfortunately, I don’t have a direct list of similar compounds, but researchers would compare it to related quinoline derivatives to understand its unique properties.

Properties

Molecular Formula

C21H20FN3OS

Molecular Weight

381.5 g/mol

IUPAC Name

[4-(4-fluoro-2-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C21H20FN3OS/c1-14-12-15(22)6-7-18(14)24-20-16-4-2-3-5-19(16)23-13-17(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)

InChI Key

QLTSTARIBIISKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4

Origin of Product

United States

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